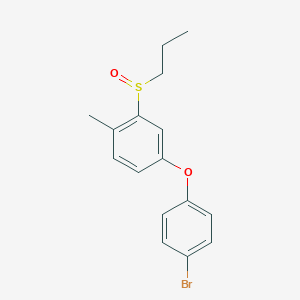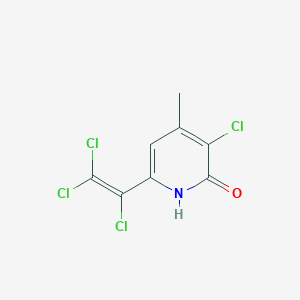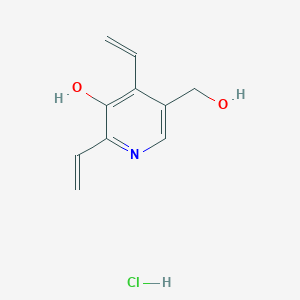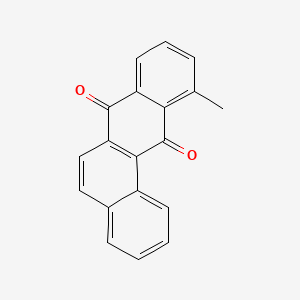![molecular formula C22H38ClNO2 B14600601 7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1) CAS No. 61042-50-0](/img/structure/B14600601.png)
7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(1-Phenylnonyl)amino]heptanoic acid–hydrogen chloride (1/1) is a complex organic compound with the molecular formula C22H37NO2 This compound is characterized by the presence of a phenyl group attached to a nonyl chain, which is further connected to an amino heptanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1-Phenylnonyl)amino]heptanoic acid typically involves the reaction of 1-phenylnonylamine with heptanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of 7-[(1-Phenylnonyl)amino]heptanoic acid involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(1-Phenylnonyl)amino]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
7-[(1-Phenylnonyl)amino]heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-[(1-Phenylnonyl)amino]heptanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Aminoheptanoic acid: A simpler analog with similar structural features but lacking the phenyl and nonyl groups.
7-[Acetyl(1-phenylnonyl)amino]heptanoic acid: A derivative with an acetyl group, which may exhibit different chemical and biological properties.
Uniqueness
7-[(1-Phenylnonyl)amino]heptanoic acid is unique due to the presence of both the phenyl and nonyl groups, which contribute to its distinct chemical reactivity and potential biological activities. Its structural complexity makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
61042-50-0 |
|---|---|
Formule moléculaire |
C22H38ClNO2 |
Poids moléculaire |
384.0 g/mol |
Nom IUPAC |
7-(1-phenylnonylamino)heptanoic acid;hydrochloride |
InChI |
InChI=1S/C22H37NO2.ClH/c1-2-3-4-5-6-12-17-21(20-15-10-9-11-16-20)23-19-14-8-7-13-18-22(24)25;/h9-11,15-16,21,23H,2-8,12-14,17-19H2,1H3,(H,24,25);1H |
Clé InChI |
AQJOJWIFXMQNHX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C1=CC=CC=C1)NCCCCCCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)

![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)

![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)
![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)

![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)





